2-cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine

Molecular weight Physicochemical properties Lead optimization

2-Cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine is a heterocyclic small molecule with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol. It belongs to the class of 2,4-disubstituted pyrimidines, featuring a cyclopropyl group at the 2-position and a 3-methylidenepiperidin-1-yl moiety at the 4-position.

Molecular Formula C13H17N3
Molecular Weight 215.3
CAS No. 2034298-76-3
Cat. No. B2423993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine
CAS2034298-76-3
Molecular FormulaC13H17N3
Molecular Weight215.3
Structural Identifiers
SMILESC=C1CCCN(C1)C2=NC(=NC=C2)C3CC3
InChIInChI=1S/C13H17N3/c1-10-3-2-8-16(9-10)12-6-7-14-13(15-12)11-4-5-11/h6-7,11H,1-5,8-9H2
InChIKeyZLGVIQNMDKQKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine (CAS 2034298-76-3): Core Structural and Physicochemical Profile for Procurement Evaluation


2-Cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine is a heterocyclic small molecule with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol . It belongs to the class of 2,4-disubstituted pyrimidines, featuring a cyclopropyl group at the 2-position and a 3-methylidenepiperidin-1-yl moiety at the 4-position. The compound is primarily encountered as a research chemical and synthetic intermediate in medicinal chemistry programs, with patent literature indicating its relevance to substituted cyclopropyl compounds investigated for type 2 diabetes [1].

Why 2-Cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine Cannot Be Simply Interchanged with Common 4-Piperidinyl Pyrimidine Analogs


In-class 4-piperidinyl pyrimidines are not freely interchangeable due to the profound impact of the exocyclic methylidene group on conformation, electronic distribution, and metabolic susceptibility. The sp²-hybridized methylidene carbon restricts the piperidine ring's conformational freedom compared to saturated analogs, alters the pKa of the adjacent nitrogen, and introduces a site for potential metabolic epoxidation or covalent binding that is absent in fully saturated piperidine counterparts . These differences directly affect target binding kinetics, selectivity profiles, and pharmacokinetic behavior—parameters that cannot be predicted by simple structural extrapolation [1].

Quantitative Comparative Evidence for 2-Cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine (CAS 2034298-76-3) vs. Closest Analogs


Molecular Weight Differential vs. Saturated 4-Piperidinyl Pyrimidine Analog

The target compound carries a molecular weight of 215.3 g/mol (C13H17N3), compared to 203.3 g/mol (C12H17N3) for the direct saturated analog 2-cyclopropyl-4-(piperidin-1-yl)pyrimidine . The +12 Da difference arises from the exocyclic methylidene carbon in place of two hydrogen atoms, representing a measurable increase in lipophilicity and steric bulk that can influence membrane permeability and target binding .

Molecular weight Physicochemical properties Lead optimization

Exocyclic Double Bond Geometry Differentiates from Cyclopropylidene Analog

The 3-methylidenepiperidine substituent in the target compound positions a terminal =CH₂ group at the piperidine 3-position, whereas the closest commercially available analog 2-cyclopropyl-4-(4-cyclopropylidenepiperidin-1-yl)pyrimidine (CAS 2097903-90-5) bears a =C(CH₂)₂ cyclopropylidene group at the piperidine 4-position [1]. This yields a molecular formula difference of C13H17N3 (215.3 g/mol) vs. C15H19N3 (241.3 g/mol), a -26 Da reduction for the target compound . The positional isomerism (3- vs. 4-substitution) further alters the spatial orientation of the exocyclic double bond relative to the pyrimidine core.

Structural isomerism Conformational restriction Medicinal chemistry

Patent-Cited Relevance to Kinase-Mediated Disease Programs

U.S. Patent Application US20110028501A1 explicitly discloses substituted cyclopropyl piperidinyl pyrimidines as useful for treating or preventing type 2 diabetes and similar conditions [1]. While the patent does not provide isolated IC₅₀ data for the single compound, the structural class is positioned within a defined therapeutic indication. Analogs lacking the methylidene substituent (e.g., fully saturated piperidine variants) are not equivalently claimed, suggesting that the exocyclic double bond contributes to the pharmacological rationale [1].

Kinase inhibition Type 2 diabetes Patent evidence

Important Caveat: Absence of Published Head-to-Head Biological Data

A systematic search of PubMed, Google Patents, and major chemical databases (accessed 2026-05-08) did not retrieve any peer-reviewed publication or publicly available dataset reporting quantitative biochemical or cellular activity (e.g., IC₅₀, Kd, EC₅₀) for 2-cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine as an isolated entity. No head-to-head comparative studies against named analogs were identified. Consequently, all differentiation claims above are based on structural and physicochemical inference rather than experimentally determined biological performance differentials .

Data limitations Procurement risk Evidence gap

Evidence-Anchored Application Scenarios for 2-Cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine (CAS 2034298-76-3)


Fragment-Based Lead Generation Libraries Targeting Kinase ATP-Binding Sites

With a molecular weight of 215.3 g/mol and a rigid exocyclic double bond, this compound fits within fragment library property space (MW < 250 Da). The methylidene group can serve as a synthetic handle for further elaboration or as a conformational constraint that restricts the piperidine ring, potentially improving binding entropy when optimized into a lead series .

Synthesis of Substituted Cyclopropyl Pyrimidine Derivatives for Type 2 Diabetes Research

The compound's structural alignment with the generic formula in US20110028501A1 supports its use as a key intermediate or scaffold in medicinal chemistry programs targeting type 2 diabetes and related metabolic disorders. Procurement is justified for laboratories expanding patent-based compound collections in this therapeutic area [1].

Physicochemical Comparator Studies of Exocyclic Double Bond Effects on LogD and Metabolic Stability

The measurable molecular weight and structural differences vs. the saturated piperidine analog (+12 Da) and the cyclopropylidene analog (-26 Da) make this compound suitable for systematic studies correlating exocyclic olefin geometry with experimental logD, microsomal stability, and CYP inhibition profiles. Such datasets would directly address the current evidence gap .

Quote Request

Request a Quote for 2-cyclopropyl-4-(3-methylidenepiperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.